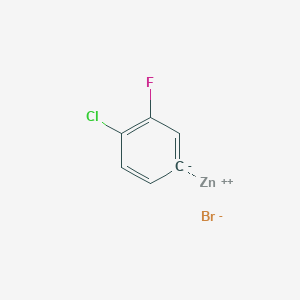

(4-Chloro-3-fluorophenyl) ZINC bromide

Description

(4-Chloro-3-fluorophenyl) zinc bromide is an organozinc compound where a zinc bromide (ZnBr₂) moiety is bonded to a substituted aromatic ring containing chlorine and fluorine at the 4- and 3-positions, respectively. Such aryl-zinc reagents are pivotal in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and stability under controlled conditions . The electron-withdrawing effects of the chlorine and fluorine substituents likely enhance the electrophilicity of the zinc center, making it a versatile intermediate in synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals. However, direct literature on this specific compound is sparse, necessitating extrapolation from analogous systems.

Properties

Molecular Formula |

C6H3BrClFZn |

|---|---|

Molecular Weight |

274.8 g/mol |

IUPAC Name |

zinc;1-chloro-2-fluorobenzene-4-ide;bromide |

InChI |

InChI=1S/C6H3ClF.BrH.Zn/c7-5-3-1-2-4-6(5)8;;/h1,3-4H;1H;/q-1;;+2/p-1 |

InChI Key |

FSGVTTWHIYSPDL-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=[C-]1)F)Cl.[Zn+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

A. Phenylzinc Bromide (C₆H₅ZnBr):

- Structure: Lacks halogen substituents on the aromatic ring.

- Reactivity: Less electrophilic due to the absence of electron-withdrawing groups, leading to slower reaction kinetics in cross-couplings compared to halogenated analogs.

- Stability: More prone to hydrolysis due to weaker Zn–C bond stabilization.

B. (4-Fluorophenyl) Zinc Bromide (4-F-C₆H₄ZnBr):

- Structure: Contains only a fluorine substituent at the para position.

- Reactivity: Fluorine’s inductive effect enhances electrophilicity relative to phenylzinc bromide but less than the 4-chloro-3-fluoro derivative due to the absence of chlorine’s stronger electron-withdrawing effect.

- Applications: Widely used in medicinal chemistry for introducing fluorinated aromatic motifs .

C. (3,4-Dichlorophenyl) Zinc Bromide (3,4-Cl₂C₆H₃ZnBr):

- Structure: Features two chlorine atoms at the 3- and 4-positions.

- Reactivity: Higher electrophilicity than mono-halogenated analogs, but steric hindrance from two substituents may reduce coupling efficiency.

- Thermal Stability: Improved due to stronger Zn–C bond stabilization by electron-withdrawing groups.

Solubility and Handling

- (4-Chloro-3-fluorophenyl) Zinc Bromide: Expected to exhibit low solubility in polar solvents (e.g., water) due to the hydrophobic aryl group, but may form stable suspensions in THF or ethers. This aligns with zinc bromide’s general insolubility in aqueous media, as noted in waste solidification studies .

- Comparison with ZnBr₂: Pure zinc bromide is highly hygroscopic and water-soluble. The aryl substitution drastically reduces hydrophilicity, making the organozinc compound easier to handle under anhydrous conditions.

Environmental and Industrial Considerations

- Waste Management: Zinc bromide solutions require specialized solidification using polymer sorbents (e.g., AquaSorbe 2212) to prevent leaching . Organozinc compounds like (4-chloro-3-fluorophenyl) zinc bromide may pose similar challenges but with added complexity due to organic ligands.

- Toxicity: Aryl-zinc bromides are likely less acutely toxic than free ZnBr₂, which is corrosive and environmentally hazardous. However, halogenated aromatic byproducts could present long-term ecological risks.

Data Tables

Table 1: Comparative Properties of Halogenated Aryl-Zinc Bromides

| Compound | Electrophilicity | Solubility in THF | Thermal Stability | Cross-Coupling Efficiency |

|---|---|---|---|---|

| Phenylzinc bromide | Low | High | Moderate | Moderate |

| (4-Fluorophenyl) ZnBr | Moderate | High | Moderate | High |

| (4-Cl-3-F-C₆H₃) ZnBr | High | Moderate | High | High |

| (3,4-Cl₂C₆H₃) ZnBr | Very High | Low | Very High | Moderate |

Table 2: Sorbent Performance with Zinc Bromide Solutions (Adapted from )

| Sorbent | ZnBr₂ Loading (wt. ratio) | Solidification Efficiency | Homogeneity |

|---|---|---|---|

| AquaSorbe 2212 | 1:6 | 95% | High |

| Water Works SP400 | 1:10 | 85% | Moderate |

| QuickSolid | 1:15 | 75% | Low |

Research Findings and Limitations

- Synthesis: Example 117 in demonstrates a methodology for halogenated aryl-metal intermediates, though using MgBr₂ instead of ZnBr₂. This suggests feasible adaptation for (4-chloro-3-fluorophenyl) zinc bromide via transmetallation.

- Gaps in Evidence: Direct studies on the target compound are absent. Data on waste solidification and analogous aryl-metal systems provide indirect insights but require validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.